molecular formula C18H17NO4 B139841 (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one CAS No. 143564-89-0

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Cat. No. B139841
M. Wt: 311.3 g/mol
InChI Key: USPAXEIEXNCGOJ-CZUORRHYSA-N
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Description

Molecular Structure Analysis

This involves discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including the conditions, reagents, and products of these reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS). Computational methods can also be used to predict many of these properties .

Scientific Research Applications

Synthesis and Chemical Transformations

A significant application of (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one derivatives lies in their role as precursors in the synthesis of pharmacologically active compounds, β-amino alcohols, β-blockers, and azasugar derivatives. These compounds are synthesized using electrochemical transformations and substitution reactions, showcasing their versatility in organic synthesis (Schierle-Arndt et al., 2001). Additionally, oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries, highlighting their importance in asymmetric synthesis and drug development processes (Nogueira et al., 2015).

Drug Development and Biological Applications

The oxazolidin-2-one scaffold is instrumental in medicinal chemistry, evidenced by its involvement in the discovery of Δ-5 desaturase (D5D) inhibitors, which have shown potent in vitro activity and high oral bioavailability in mice models. This demonstrates the scaffold's potential for developing novel therapeutic agents (Fujimoto et al., 2017).

Synthetic Organic Chemistry

Oxazolidin-2-ones are widely used in synthetic organic chemistry for constructing complex molecular architectures. They serve as a popular heterocycle framework due to their versatility in synthetic approaches, enabling the construction of cyclic carbamate skeletons rare in natural product chemistry but essential for synthetic organic chemistry. This framework facilitates the synthesis of a wide array of structurally diverse compounds, reflecting its significance in the field (Zappia et al., 2007).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be mentioned .

properties

IUPAC Name

benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPAXEIEXNCGOJ-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

CAS RN

143564-89-0
Record name Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
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